6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one
Description
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1352393-61-3) is a fluorinated derivative of the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold, a privileged structure in medicinal chemistry and materials science. The compound features fluorine atoms at the 6 and 7 positions of the aromatic ring, which enhance its electronic properties and metabolic stability compared to non-fluorinated analogs. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.15 g/mol .
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFLRJVEUDYCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252203 | |
| Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352393-61-3 | |
| Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352393-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves the fluorination of a suitable isoquinolinone precursor. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production methods for such compounds often involve scalable fluorination techniques under controlled conditions to ensure high yield and purity. These methods may include:
Continuous flow reactors: For efficient and controlled fluorination.
Catalytic processes: Using metal catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange or nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone or KOtBu in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural similarity to bioactive isoquinolinones makes it a promising candidate in drug discovery. Notably, compounds derived from this scaffold have shown potential as positive allosteric modulators of the dopamine D1 receptor, which is significant in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia .
Biological Research
The compound is utilized as a probe for studying biological processes involving fluorinated compounds. The presence of fluorine enhances metabolic stability and lipophilicity, which can improve the compound's binding affinity to biological targets. This characteristic is particularly useful in understanding interactions at the molecular level in various biological systems.
Poly(ADP-ribose) Polymerase Inhibition
Recent studies have identified derivatives of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one as potential inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds are being explored for their efficacy in cancer therapy, particularly as alternatives to existing PARP inhibitors like Olaparib. The lead compound derived from this scaffold demonstrated superior drug-like properties and stability compared to established therapies .
Specialty Chemicals Production
Beyond pharmaceuticals, 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one has applications in producing specialty chemicals and materials. Its unique chemical properties allow it to be used in various industrial applications where fluorinated compounds are advantageous due to their enhanced performance characteristics.
Uniqueness of 6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one
The incorporation of fluorine atoms distinguishes this compound from its analogues by enhancing its metabolic stability and selectivity towards biological targets. This can lead to improved therapeutic outcomes and reduced side effects compared to non-fluorinated counterparts .
Case Study 1: D1 Receptor Modulation
Research has demonstrated that certain derivatives of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one act as positive allosteric modulators of the dopamine D1 receptor. These findings suggest potential therapeutic applications for conditions like Parkinson's disease and schizophrenia by improving cognitive function and alleviating symptoms associated with these disorders .
Case Study 2: PARP Inhibition
A study focused on the synthesis of novel 3,4-dihydroisoquinol-1-one derivatives highlighted the lead compound derived from 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one as a promising candidate for PARP inhibition. The compound exhibited favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to existing drugs like Olaparib . This research underscores the compound's potential in cancer treatment.
Mechanism of Action
The mechanism of action of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes, receptors, or other proteins, affecting their function. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substitution pattern on the DHIQ scaffold significantly influences physicochemical and biological properties. Below is a comparison of key fluorinated and non-fluorinated analogs:
Key Observations :
- Fluorine Position: The 6,7-difluoro substitution likely increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like 5-fluoro-DHIQ. This could improve blood-brain barrier penetration or binding affinity in biological targets .
- Functional Groups : Methoxy (e.g., 16g) and hydroxy substituents (e.g., 6-hydroxy-2-methyl-DHIQ) enhance interactions with polar residues in proteins, as seen in their antiproliferative and anti-tubulin activities .
Physicochemical Properties
- pKa : The 5-fluoro-DHIQ analog has a pKa of 13.97, suggesting moderate basicity . 6,7-Difluoro-DHIQ’s pKa is likely lower due to electron-withdrawing effects.
Biological Activity
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone, a class of compounds noted for their diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and agriculture due to its unique chemical properties.
Chemical Structure and Properties
The presence of fluorine atoms in 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one enhances its metabolic stability and lipophilicity compared to non-fluorinated analogues. This modification can significantly influence the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Biological Activity Overview
The biological activities of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one can be categorized into several key areas:
-
Neuroprotective Effects :
- In a study involving PC12 cells, this compound demonstrated significant neuroprotective effects against corticosterone-induced apoptosis. It was found to up-regulate glutathione (GSH) levels and down-regulate reactive oxygen species (ROS), contributing to enhanced cell survival and proliferation .
- In vivo tests using the forced swim test (FST) indicated that the compound reduced immobility time in rats, suggesting potential antidepressant properties .
- Antifungal Activity :
- Pharmacological Applications :
Neuroprotective Mechanism
The neuroprotective mechanism of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one was investigated through various assays:
- Cell Viability Assays : The compound significantly increased cell viability in PC12 cells subjected to oxidative stress. The protective effects were linked to modulation of BDNF levels and calcium ion concentration .
- Behavioral Studies : In rodent models, treatment with this compound resulted in increased locomotor activity compared to controls treated with standard antidepressants like Agomelatine and Fluoxetine. This suggests not only a reduction in depressive-like behaviors but also an enhancement of overall activity levels .
Antifungal Efficacy
In agricultural studies:
- Bioassays : A series of derivatives were synthesized and tested against Pythium recalcitrans. The most potent derivative exhibited an EC50 value significantly lower than that of hymexazol (37.7 mM), demonstrating its potential as a more effective antifungal agent .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | EC50 Value (mM) | Notes |
|---|---|---|---|
| 6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one | Neuroprotective, Antifungal | 14 | Superior activity against Pythium |
| 6,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | Moderate Antifungal | 25 | Chlorinated analogue |
| 6,7-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Low Neuroprotective | >50 | Methylated analogue |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
